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For Researchers, Scientists, and Drug Development Professionals

Abstract
Eudistomin T, a marine-derived β-carboline alkaloid, has garnered significant scientific interest

due to its potential therapeutic applications. Isolated from the tunicate Eudistoma olivaceum,

this natural product exhibits a range of biological activities, including antibiotic properties.[1]

This technical guide provides a comprehensive overview of the chemical properties and

stability of Eudistomin T, offering valuable data and methodologies for researchers in the

fields of natural product chemistry, medicinal chemistry, and drug development. The guide

includes a compilation of its physicochemical properties, detailed spectroscopic data, a

representative synthetic protocol, and a discussion on its stability. Visualizations of key

chemical pathways and experimental workflows are provided to facilitate a deeper

understanding of this promising molecule.

Chemical and Physical Properties
Eudistomin T is a heterocyclic compound featuring a β-carboline core functionalized with a

phenylacetyl group. Its chemical structure and key physicochemical properties are summarized

below. While experimental data for some properties of Eudistomin T are not readily available

in the public domain, computed values from reliable databases and experimental data from

closely related analogs are provided for a comprehensive profile.

Table 1: Physicochemical Properties of Eudistomin T
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Property Value Source

Molecular Formula C₁₉H₁₄N₂O PubChem

Molecular Weight 286.33 g/mol PubChem[2]

IUPAC Name
2-phenyl-1-(9H-pyrido[3,4-

b]indol-1-yl)ethanone
PubChem[2]

CAS Number 108335-05-3 PubChem

Appearance
Yellow solid (Typical for related

Eudistomins)

Inferred from Eudistomins Y₁–

Y₇[3]

Melting Point
217–232 °C (Range for related

Eudistomins Y₁–Y₇)
Eudistomins Y₁–Y₇[3]

XLogP3 3.9 PubChem (Computed)[2]

Polar Surface Area 45.8 Å² PubChem (Computed)[2]

Solubility

Data not available. Expected

to be soluble in organic

solvents like DMSO, DMF, and

alcohols.

General chemical knowledge

Spectroscopic Data
The structural elucidation of Eudistomin T and its analogs relies heavily on spectroscopic

techniques. While a complete set of spectra for Eudistomin T is not publicly available,

representative data from the closely related Eudistomin Y₃, which shares the core β-carboline

structure, is presented below.

Table 2: Representative Spectroscopic Data (Eudistomin Y₃)
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Data Type Description

¹H NMR (600 MHz, DMSO-d₆)

δ 11.99 (s, 1H), 11.28 (s, 1H), 8.57 (d, J = 2.2

Hz, 1H), 8.54 (d, J = 4.4 Hz, 1H), 8.43 (d, J =

4.4 Hz, 1H), 8.32 (d, J = 7.7 Hz, 1H), 8.24 (dd, J

= 8.8, 2.2 Hz, 1H), 7.79 (d, J = 8.8 Hz, 1H), 7.60

(t, J = 7.7 Hz, 1H), 7.31 (t, J = 7.7 Hz, 1H), 7.13

(d, J = 7.7 Hz, 1H)

¹³C NMR (151 MHz, DMSO-d₆)

δ 190.1, 158.2, 141.6, 137.0, 136.7, 136.4,

135.8, 132.5, 131.0, 129.6, 128.9, 121.8, 120.1,

120.0, 118.7, 115.6, 112.9, 108.8

HRMS (m/z)
calcd. for C₁₈H₁₀N₂O₂Br⁻, 364.9926; found:

364.9932

Source: Total Synthesis and Biological Activity of Marine Alkaloid Eudistomins Y1–Y7 and Their

Analogues

Synthesis of Eudistomin T
The synthesis of Eudistomin T and other β-carboline alkaloids is most commonly achieved

through the Pictet-Spengler reaction. This reaction involves the condensation of a tryptamine

derivative with an aldehyde or ketone, followed by cyclization.

General Synthetic Pathway
The synthesis of Eudistomin T can be envisioned through a multi-step process starting from L-

tryptophan. The key steps involve the formation of a tetrahydro-β-carboline intermediate via the

Pictet-Spengler reaction, followed by aromatization and subsequent functionalization to yield

the final product.
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Caption: General synthetic pathway for Eudistomin T.

Experimental Protocol (Representative)
The following is a representative experimental protocol for the synthesis of β-carbolines,

adapted for the synthesis of Eudistomin T.

Step 1: Pictet-Spengler Reaction

To a stirred solution of L-tryptophan (1 mmol) in acetic acid, add N-Boc-phenylalaninal (1.1

mmol).

Stir the mixture at 80 °C for 1 hour.

Remove the acetic acid under reduced pressure and dry the residue.

Step 2: Decarboxylative Aromatization

Dissolve the residue from Step 1 in DMF.

Add triethylamine (3 mmol) and a solution of N-chlorosuccinimide (NCS) (2.1 mmol) in DMF.

Stir the reaction mixture for 30 minutes at room temperature.

Quench the reaction with water, extract with ethyl acetate, and wash with saturated Na₂CO₃

solution.

Combine the organic layers, wash with brine, dry over sodium sulfate, filter, and concentrate

under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a hexane-ethyl

acetate gradient.

Step 3: Deprotection and Final Modification

The Boc-protecting group is removed using standard conditions (e.g., 2N HCl in 1,4-

dioxane).

The resulting amine is subsequently treated with an oxidizing agent such as sodium

hypochlorite to yield Eudistomin T.

Stability of Eudistomin T
Specific stability data for Eudistomin T is not extensively reported in the literature. However,

the stability of the β-carboline scaffold is known to be influenced by several factors, including

pH, temperature, and light exposure. As a general guideline, β-carbolines can be susceptible to

degradation under harsh acidic or basic conditions, and prolonged exposure to high

temperatures and UV light may lead to decomposition.

Proposed Stability Testing Workflow
For researchers aiming to evaluate the stability of Eudistomin T, the following experimental

workflow is recommended.
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Caption: A typical workflow for assessing the stability of Eudistomin T.

Experimental Protocol for Stability Assessment
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Preparation of Solutions: Prepare stock solutions of Eudistomin T in a suitable solvent (e.g.,

methanol or DMSO).

Stress Conditions:

pH Stability: Dilute the stock solution in buffer solutions of varying pH (e.g., pH 2, 4, 7, 9,

12).

Thermal Stability: Incubate solutions at different temperatures (e.g., 4°C, 25°C, 40°C,

60°C).

Photostability: Expose solutions to controlled UV and visible light sources.

Time Points: Collect aliquots from each condition at specified time intervals (e.g., 0, 2, 4, 8,

12, 24 hours).

Analysis: Analyze the samples using a stability-indicating HPLC method with UV or MS

detection to quantify the remaining amount of Eudistomin T and identify any degradation

products.

Data Analysis: Calculate the degradation rate constants and half-life of Eudistomin T under

each condition.

Biological Activity
Eudistomin T has been reported to possess antibiotic properties.[1] It is also noted to have

weak phototoxicity. The β-carboline scaffold, present in Eudistomin T, is a common feature in

many biologically active natural products and synthetic compounds, exhibiting a wide range of

pharmacological effects including antiviral, antimicrobial, and antitumor activities. Further

investigation into the mechanism of action and a comprehensive evaluation of the biological

activity of Eudistomin T are warranted.

Conclusion
Eudistomin T represents a fascinating marine natural product with potential for further

development. This technical guide has provided a consolidated resource on its chemical

properties, a plausible synthetic route, and a framework for assessing its stability. The
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presented data and protocols are intended to support and facilitate ongoing research and

development efforts centered on this and related β-carboline alkaloids. As more experimental

data becomes available, a more complete understanding of the chemical behavior and

therapeutic potential of Eudistomin T will emerge.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. dspace.mit.edu [dspace.mit.edu]

2. jmpcr.samipubco.com [jmpcr.samipubco.com]

3. Isolation, Structure Elucidation and Synthesis of Eudistomides A and B, Lipopeptides from
a Fijian Ascidian Eudistoma sp - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Eudistomin T: A Technical Guide to its Chemical
Properties and Stability]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b021811#chemical-properties-and-stability-of-
eudistomin-t]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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